Journal Name:Journal of Fluorescence
Journal ISSN:1053-0509
IF:2.525
Journal Website:http://www.springer.com/biomed/journal/10895
Year of Origin:1991
Publisher:Springer New York
Number of Articles Per Year:141
Publishing Cycle:Quarterly
OA or Not:Not
Determination of 9 Biological Amines and 2 Organic Amines in Fish Meat by Precolumn Derivatization Liquid Chromatography-Tandem Mass Spectrometry Based on Hinsberg Reaction
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-06-23 , DOI: 10.1007/s12161-023-02515-3
Multiple studies have demonstrated the harmful effects of consuming high levels of biogenic amines (BAs) and organic amines (OAs), underscoring the need for precise monitoring techniques. This study presents an innovative precolumn derivatization high-performance liquid chromatography-tandem mass spectrometry approach, utilizing the Hinsberg reaction, which can accurately detect 9 BAs and 2 OAs in fish meat with excellent sensitivity. BAs and OAs in fish meat were extracted using 5% trichloroacetic acid solution. Add dansyl chloride-acetonitrile solution (5 mg mL−1) and react in the dark at 45 °C water bath temperature for 30 min. The derivative products were analyzed on a liquid chromatography-tandem mass spectrometer. The results presented in this study provide excellent RSDs of 0.7–5.4% and great linear relationship (R2 > 0.99) for 9 BAs and 2 OAs; high recoveries were obtained in different fish samples (79.4–101.4%). This study provides new analytical methods for BAs and OAs, providing a solution to the potential hazards of these amines in fish meat.
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Monitoring Chemical Changes of Coffee Beans During Roasting Using Real-time NIR Spectroscopy and Chemometrics
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-03-18 , DOI: 10.1007/s12161-023-02473-w
Variations occurring in coffee beans during roasting are ascribable to several chemical-physical phenomena: to quickly track the whole process and to ensure its reproducibility, a process analytical technology (PAT) approach is needed.In this study, a method combining in-line Fourier transform near-infrared (FT-NIR) spectroscopy and chemometric modelling was investigated to get real-time and practical knowledge about the roasting effects on coffee’s chemical-physical composition. In-line spectra were acquired by inserting a NIR probe into a laboratory coffee roaster, running twenty-four roasting experiments, planned spanning different coffee species (Arabica and Robusta), four roasting temperature settings (TS1–TS4) and times (650–1580 s).Multivariate curve resolution-alternate least squares (MCR-ALS) was used to model the chemical-physical changes occurring during the roasting process, and information about maximum rate, acceleration and deceleration of the process was obtained, also highlighting potential effects due to the different roasting temperatures and coffee varieties.The proposed approach provides the groundwork for direct real-time implementation of rapid, non-invasive automated monitoring of the roasting process at industrial scale.
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Raman, FTIR, and UV–Vis Spectroscopic Investigation of Some Oils and Their Hierarchical Agglomerative Clustering (HAC)
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-05-27 , DOI: 10.1007/s12161-023-02481-w
Eight edible and non-edible oils have been characterized using UV–Vis absorption and transmission, FTIR, and Raman spectroscopy. Oils’ molecular structure, characteristics, and type of bonds have been analyzed separately. Black seed oil and Olive oil have the maximum number of absorbance peaks in the UV–Vis range. There are absorbance peak positions in the range of 250 to 350 nm within all samples. Moreover, FTIR vibrational modes related to molecular structures have been characterized. Also, hierarchical agglomerative clustering was done using the Euclidean metric and the Ward linkage method. Cluster dendrogram trees were drawn based on the UV–Vis transmission and FTIR spectral data, which show four clusters for these eight types of oils. There are two distinct regions in the Raman spectra of edible oils. The first region is 1000–1800 cm−1 as the fingerprint region. The second one is about 2500 to 4200 cm−1. Clustering of Raman spectral data shows two main clusters: edible vegetable and non-edible oils. Also, the first cluster has two distinctive sub-clusters, including cooking oils and medical skin care oils. It shows that the Raman spectra can effectively separate the oils in this clustering method. It means that the molecular structure, transparency, colors, densities, chemical bonding, and other features of oils can be classified by this clustering method. Therefore, spectroscopic data clustering can use for more accurate oil diagnosis and oil classification. In conclusion, the hierarchical agglomerative clustering can be used effectively as a complementary method alongside UV–Vis, FTIR, and Raman spectroscopy.
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Consumers of Extra Virgin Olive Oil Perceive Sensory Attributes in the Same Way as Trained Panelists?
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-05-23 , DOI: 10.1007/s12161-023-02494-5
The official sensory analysis of extra virgin olive oil (EVOO) must be performed by trained evaluators, but the objective of this work was to verify whether consumers perceive sensory attributes of EVOO, in a similar way to the TP. Physical-chemical and sensory analysis was performed and the means and medians were tested respectively by Tukey (p>0.01) and Kruskal-Wallis (p>0.05). Homogeneity and reproducibility were evaluated in sensory analyses. This study analyzed 4 EVOOs from Serra-da-Mantiqueira in Brazil: 2 organic and 2 conventional. Twelve experts according to COI protocols, along with 12 EVOO consumers, aged between 20 and 57 years old, volunteered. Physicochemical and sensory results met the classification requirements for EVOO. In session 1, the “consumer panel” (CP) perceived the “GreenFruitiness” attribute in a non-differentiable way to the trained ones. In session 2, the participants have been trained and doubts were resolved. In session 3, the homogeneity of the CP responses had a z-score greater than the 1 from the “trained panel” (TP), and after the training, there was a flattening in the dispersion of responses when comparing the intensities perceived by the two groups. These results show that consumers’ perceptions perceive sensory go in the same direction as experts’ perceptions.Graphical Abstract
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Novel Electrochemical Sensor Based on PDA/MXene/MWCNTs/NiCo2O4 Nanocomposites for Rapid, Sensitive, and Selective Detection of Aflatoxin B1
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-04-11 , DOI: 10.1007/s12161-023-02464-x
This work established a novel nucleic acid aptamer sensor for the sensitive and selective detection of AFB1 (Aflatoxin B1), which has important implication for food safety. In a word, we synthesized MXene/MWCNTs/NiCo2O4 composite nanomaterials to improve the sensitivity of the aptamer sensor. The surface of the composite nanomaterials was modified with PDA (poly dopamine) in order to immobilize the NH2-cDNA-aptamer complex on the electrode surface by the Schiff base reaction. Characterization of MXene/MWCNTs/NiCo2O4 nanocomposites was carried by scanning electron microscopy (SEM), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and X-ray diffraction (XRD). Meanwhile, 4-carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl free radical (TEMPO-COOH) was used as an electrochemical signal to detect AFB1. Under optimal conditions, the electrochemical DPV signal decreased with increasing AFB1 concentration, ranging from 2.5 to 200 ng/mL, and the lowest limit of detection (LOD) at 1.890 ng/mL (S/N = 3). In addition, the ensemble sensor showed great reproducibility, stability, and selectivity, which has been successfully applied to the determination of AFB1 in maize flour and maize residue samples with recoveries in the 92.2 ~ 109.8% range. Compared to other detection methods for AFB1, this approach afforded comparable detection limits and detection ranges, in reduced analysis time (within 5 min). Thus, a time-saving, sensitive, and selective approach was achieved for the rapid determination of AFB1 in food.
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Direct Determination of 2-Acetyl-1-Pyrroline in Rice by Ultrasound-Assisted Solvent Extraction Coupled with Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-03-15 , DOI: 10.1007/s12161-023-02478-5
In this paper, we present a novel direct detection method for the characteristic fragrant component 2-acetyl-1-pyrroline (2-AP) in rice by using ultrasound-assisted solvent extraction (UASE) coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). No tedious derivatization procedures and toxic solvents were involved in the sample preparation process. 2-AP was extracted with ethanol by UASE from rice samples, and remained good stability within 27 h. By direct injection to UPLC-MS/MS, accurate results were obtained through matrix-matched internal standard calibration. Under optimized conditions, good repeatability (2.8%), reproducibility (7.6%), and recoveries (83.9–108%) were achieved with the limit of detection down to 0.3 μg/kg. The results of 2-AP in 13 rice samples determined by the present method were in the range of 19.4–124.0 μg/kg. The sensitivity and reliability of the developed UASE UPLC-MS/MS method are comparable with previously published SPME GC–MS/MS methods or derivatization-based HPLC–MS/MS method. High analysis throughput, low laboriousness, excellent accuracies, and low toxic solvent consumption are the main characteristics of the newly presented method.
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A Fabric Phase Sorptive Extraction Protocol Combined with Liquid Chromatography-Fluorescence Detection for the Determination of Ochratoxin in Food Samples
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-03-20 , DOI: 10.1007/s12161-023-02474-9
The sample preparation step is very useful in obtaining precise and accurate results. Achieving a quickly performed, inexpensive, sensitive, and accurate analytical approach for measuring extremely small amounts of a dangerous compound such as mycotoxin, while posing environmental issues, has always been crucial and important. In this paper, fabric phase sorptive extraction (FPSE), a novel sorbent-based microextraction method, was used for the first time to obtain a basic and quick ochratoxin A extraction from cereals and legumes. To achieve maximum efficiency, key experimental factors in FPSE process were optimized. At the extraction stage, volume and type of solvent, time of extraction, and salt effect were evaluated. Also in the desorption step, volume and pH of back extraction solvent and time of desorption were investigated. Extracted ochratoxin A was analyzed by HPLC-FLD method. The chromatographic separation was performed using mobile phase H2O:ACN:glacial acetic acid (49:49:2, v/v/v) at a flow rate of 1.0 mL/min on C18 column with fluorescence detection (λex = 333 nm and λem = 447 nm). The detection limit was found to be 0.09 ng/g, whereas absolute acceptable recoveries (76.34–112.96%) with low relative standard deviations within day and between-day precision were (≤ 9.2% and ≤ 11.0, respectively) achieved.
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Design of Experiment Approach to Assess Nine Bisphenols in Fruit Juice Using QuEChERS with Injector Port Silylation via GC–MS/MS
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-06-22 , DOI: 10.1007/s12161-023-02503-7
Bisphenols (BPs) are hazardous organic chemicals showed endocrine disrupting activity, which has become a growing concern in the present era. In this study, a clean-up procedure, the QuEChERS method was optimized using the design of experiment (DOE) approach and combined with DLLME using acetone (disperser solvent) and 2-dodecanone (extraction solvent) for the quantitative determination of nine different BPs in plastic packed fruit juices. Prepared samples were analyzed by injector port silylation coupled with GC–MS/MS. Significant parameters were selected, viz., sodium acetate, PSA, and centrifugation time from the Pareto chart, and a further central composite design (CCD) experiment was performed to optimize the QuEChERS method. The calibration curve was obtained for concentration range of 0.78–100 ng mL−1, and a determination coefficient (R2) was found to be 0.9993. The range of LOD values was found in 0.31 to 1.71 ng mL−1. The procedure showed satisfactory precision (RSD ≤ 7.91%) and high extraction recoveries (92.69–112.06%). Finally, the developed method is applied for the quantitative analysis of BPs in packed fruit juices. The results show the presence of BPM, BPA, and BPS in the range of 1.10 to 47.08 ng/mL.
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Determination of Different Antimicrobial Classes Residues in Honey Using a Simple LLE Technique and Clean-Up Dispersive SPE Couple LC–MS/MS: Application in Sample of Different Regions from Brazil
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-05-13 , DOI: 10.1007/s12161-023-02480-x
In recent years, Brazil has become a major competitor in the international honey market. In this work, a modified LLE method coupled with LC–MS/MS was developed to analyze antimicrobials residues in honey, and this method was used for surveillance from four different regions of Brazil. It was necessary to optimize three chromatographic runs, due to the need to cover different classes of antimicrobials determined by the ANVISA; however, only one extraction process was applied, saving time and costs. The recovery was in a range of 91–111% with repeatability RSD of ≤ 15.7% and intermediate repeatability RSD of ≤ 24.1%. LOQ was 0.15 to 5.00 µg kg−1. All validation parameters were in accordance with the Commission Decision 2021/808/EC. In this monitoring, 96 samples were analyzed. The antimicrobials enrofloxacin was detected at one of the sampling sites. Proficiency tests were performed for streptomycin, tetracycline, and oxytetracycline, by PROGETTO TRIEST, obtaining satisfactory results for all analytes under evaluation.
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Determination of Lead and Cadmium in Non-mineralized Raw Milk Samples Employing Extraction with Magnetic Restricted Access Carbon Nanotubes Followed by FAAS Analysis
Journal of Fluorescence ( IF 2.525 ) Pub Date: 2023-03-24 , DOI: 10.1007/s12161-023-02452-1
Lead and cadmium were determined in non-mineralized raw milk samples employing dispersive solid-phase extraction with magnetic restricted access carbon nanotubes (M-RACNTs), followed by flame atomic absorption spectrometry analysis. M-RACNTs were obtained by modifying carbon nanotubes (CNTs) with magnetite nanoparticles and then covering with a chemically crosslinked bovine serum albumin (BSA) external layer. The M-RACNT particles were very efficient to capture the metals and exclude proteins from the milk, being easily separated from the sample using a neodymium magnet. The extraction parameters were appraised by multivariate optimization (factorial design and Doehlert matrix). The method was validated and proved to be robust for small variations, simple, fast, sensitive, and selective. The determination coefficient was 0.998 for both Pb2+ and Cd2+ ions. The limit of quantification was 10 µg L−1, for both ions. The developed method was able to determine the metals in concentrations below the maximum residue limits (20 and 50 µg L−1 for Pb2+ and Cd+, respectively, in Brazil), demonstrating that M-RACNTs are promising materials for metal extraction in protein-rich samples, without the need for mineralization procedures.Graphical Abstract
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 BIOCHEMICAL RESEARCH METHODS 生化研究方法4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.60 60 Science Citation Index Science Citation Index Expanded Not
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